molecular formula C6H14O6 B13424347 L-Iditol-d8

L-Iditol-d8

Cat. No.: B13424347
M. Wt: 190.22 g/mol
InChI Key: FBPFZTCFMRRESA-MISPMJSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Iditol-d8 is a deuterated form of L-iditol, a sugar alcohol also known as sorbitol. This compound is characterized by the presence of eight deuterium atoms, which replace the hydrogen atoms in the molecule. This compound is often used as an isotopic label in various scientific studies due to its stability and non-radioactive nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Iditol-d8 can be synthesized through the hydrogenation of L-sorbose using deuterium gas in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete hydrogenation. The catalyst used is often a metal such as palladium or platinum .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The key steps involve:

Chemical Reactions Analysis

Types of Reactions

L-Iditol-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form L-sorbose.

    Reduction: It can be reduced back to L-sorbose under specific conditions.

    Substitution: Deuterium atoms in this compound can be replaced by other substituents under certain conditions.

Common Reagents and Conditions

    Oxidation: NAD+ is a common reagent used in the oxidation of this compound.

    Reduction: Hydrogen gas and a suitable catalyst are used for reduction reactions.

    Substitution: Various reagents can be used depending on the desired substituent.

Major Products

Mechanism of Action

The mechanism of action of L-Iditol-d8 involves its interaction with specific enzymes and molecular targets. For example, the enzyme L-iditol 2-dehydrogenase catalyzes the oxidation of this compound to L-sorbose in the presence of NAD+. This reaction involves the transfer of electrons from this compound to NAD+, resulting in the formation of NADH and L-sorbose . The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H14O6

Molecular Weight

190.22 g/mol

IUPAC Name

(2S,3R,4R,5S)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1/i1D2,2D2,3D,4D,5D,6D

InChI Key

FBPFZTCFMRRESA-MISPMJSFSA-N

Isomeric SMILES

[2H][C@]([C@@]([2H])([C@]([2H])(C([2H])([2H])O)O)O)([C@]([2H])(C([2H])([2H])O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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